

In-depth Technical Guide: Clk1-IN-3 in Acute Liver Injury Research

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Compound of Interest		
Compound Name:	Clk1-IN-3	
Cat. No.:	B10861354	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute liver injury (ALI) is a life-threatening condition characterized by rapid and extensive death of hepatocytes. A promising therapeutic strategy for ALI is the induction of autophagy, a cellular process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. Recent research has identified Cdc2-like kinase 1 (CLK1) as a potential therapeutic target for ALI. This guide provides an in-depth overview of a novel and potent CLK1 inhibitor, Clk1-IN-3, and its application in preclinical models of acute liver injury.

Clk1-IN-3: A Potent and Selective CLK1 Inhibitor

Clk1-IN-3 is a small molecule inhibitor belonging to the 1H-pyrrolo[2,3-b]pyridin-5-amine class of compounds. It has been identified as a highly potent and selective inhibitor of CLK1.

Chemical Structure:

- IUPAC Name: N-(3-(5-fluoropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-4-(4-methylpiperazin-1-yl)benzamide[1]
- CAS Number: 2922550-28-3[1][2]
- Molecular Formula: C24H23FN6O[1]

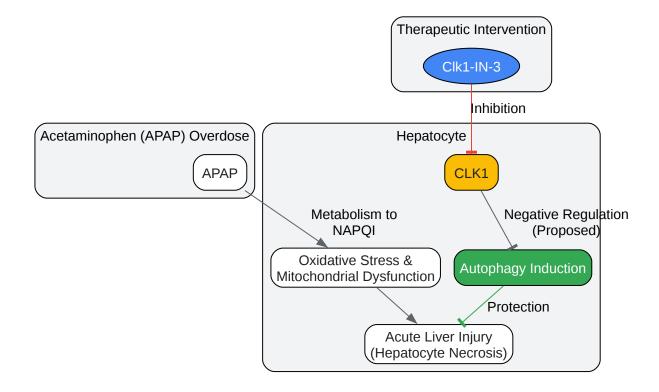


• Molecular Weight: 430.49 g/mol [1]

Mechanism of Action

Clk1-IN-3 exerts its therapeutic effects through the inhibition of CLK1, a dual-specificity kinase involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[3] The primary mechanism by which **Clk1-IN-3** is proposed to protect against acute liver injury is through the induction of autophagy.[4] In vitro studies have demonstrated that **Clk1-IN-3** potently induces autophagy in various cell lines.[2][5]

The proposed signaling pathway for the hepatoprotective effect of **Clk1-IN-3** is illustrated below. Inhibition of CLK1 by **Clk1-IN-3** leads to the induction of autophagy, which in turn helps to clear damaged cellular components and reduce hepatocyte death in the context of acute liver injury.





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Proposed mechanism of Clk1-IN-3 in ALI.

Quantitative Data

The following tables summarize the key quantitative data for Clk1-IN-3.

Table 1: In Vitro Inhibitory Activity of Clk1-IN-3[2][5]

Target Kinase	IC ₅₀ (nM)
CLK1	5
CLK2	42
CLK4	108
DYRK1A	1521

Table 2: Pharmacokinetic Properties of Clk1-IN-3[4]

Parameter	Value
Half-life (t1/2)	5.29 h
Oral Bioavailability	19.5%

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of **Clk1-IN- 3** for acute liver injury.

Acetaminophen-Induced Acute Liver Injury Mouse Model

This is a widely used and reproducible model that mimics human acetaminophen (APAP) overdose-induced liver injury.[6][7]

Materials:



- Male C57BL/6 mice (8-10 weeks old)
- Acetaminophen (APAP) (Sigma-Aldrich)
- Sterile saline
- Clk1-IN-3
- Vehicle (e.g., DMSO and polyethylene glycol)

Procedure:

- House the mice under a 12-hour light-dark cycle with free access to food and water.[7]
- Fast the mice for 12-16 hours before APAP administration, with continued access to water.[7]
- Prepare a fresh solution of APAP in sterile saline, heated to 37°C to dissolve. A typical dose is 300-500 mg/kg.[7][8]
- Administer the APAP solution via intraperitoneal (i.p.) injection.
- Prepare the Clk1-IN-3 solution in a suitable vehicle.
- Administer Clk1-IN-3 via i.p. injection at a predetermined dose. The timing of administration
 can be before or after the APAP challenge, depending on the study design (prophylactic or
 therapeutic).
- At a specified time point after APAP injection (e.g., 6, 12, or 24 hours), euthanize the mice.[8]
- Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT and AST).
- Perfuse the liver with saline and collect liver tissue for histological analysis and Western blotting.

Assessment of Liver Injury

Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels:



- Allow the collected blood to clot at room temperature and then centrifuge to separate the serum.
- Measure the ALT and AST levels using a commercially available kit according to the manufacturer's instructions.

Histological Analysis:

- Fix a portion of the liver tissue in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin and cut into 5 μm sections.
- Stain the sections with Hematoxylin and Eosin (H&E) to visualize liver morphology and assess the extent of necrosis.

In Vitro Autophagy Induction Assay

The induction of autophagy can be monitored by observing the conversion of LC3-I to LC3-II via Western blotting.[9]

Materials:

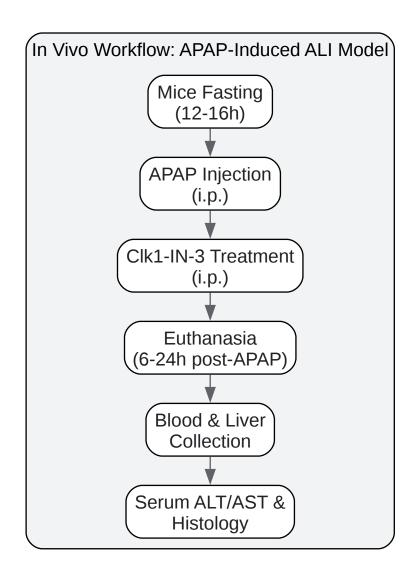
- HeLa, BNLCL.2, or HCT 116 cells[2]
- Complete culture medium
- Clk1-IN-3
- DMSO (vehicle control)
- · Lysis buffer
- Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin
- HRP-conjugated secondary antibody
- · Chemiluminescence detection reagent

Procedure:



- Plate the cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of Clk1-IN-3 (e.g., 0-10 μM) or DMSO for 24 hours.[2]
- Wash the cells with PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence reagent and an imaging system.
- Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 levels are indicative of autophagy induction.





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Experimental workflow for the in vivo model.

Summary and Future Directions

Clk1-IN-3 is a potent and selective CLK1 inhibitor that has demonstrated significant hepatoprotective effects in a preclinical model of acetaminophen-induced acute liver injury. Its mechanism of action is linked to the induction of autophagy. The data presented in this guide provide a strong rationale for the further investigation of Clk1-IN-3 as a potential therapeutic agent for ALI. Future studies should focus on elucidating the detailed molecular pathways downstream of CLK1 inhibition that lead to autophagy induction, as well as evaluating the efficacy and safety of Clk1-IN-3 in other models of liver injury.



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